D-Fructose-13C3-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

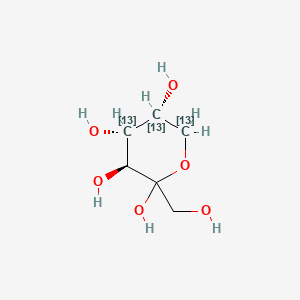

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

183.13 g/mol |

IUPAC Name |

(3S,4R,5R)-2-(hydroxymethyl)(4,5,6-13C3)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1,3+1,4+1 |

InChI Key |

LKDRXBCSQODPBY-NJZQNRQMSA-N |

Isomeric SMILES |

[13CH2]1[13C@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Fructose-1,2,3-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Fructose, a six-carbon ketose, is a central molecule in carbohydrate metabolism. Its isotopically labeled form, D-Fructose-1,2,3-¹³C₃, is a powerful tool in metabolic research, enabling the precise tracing of fructose metabolic pathways and the quantification of metabolic fluxes. This stable isotope-labeled compound, in which the carbon atoms at positions 1, 2, and 3 are replaced with the heavy isotope ¹³C, serves as a tracer that can be distinguished from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This allows researchers to follow the journey of fructose-derived carbons through various metabolic pathways, providing invaluable insights into cellular physiology and disease states.

This technical guide provides a comprehensive overview of D-Fructose-1,2,3-¹³C₃, including its chemical structure, physicochemical properties, and detailed experimental protocols for its application in metabolic research.

Chemical Identity and Properties

D-Fructose-1,2,3-¹³C₃ is a stable, non-radioactive isotopologue of D-fructose. The labeling of the first three carbon atoms provides a unique signature for tracing the initial steps of fructose metabolism, including its phosphorylation and cleavage into triose phosphates.

Chemical Structure

The chemical structure of D-Fructose-1,2,3-¹³C₃ is identical to that of D-fructose, with the exception of the isotopic composition of carbons 1, 2, and 3. In solution, fructose exists as an equilibrium mixture of several isomers (tautomers), including α- and β-pyranose, α- and β-furanose, and the open-chain keto form.

Physicochemical Data

The following table summarizes the key physicochemical properties of D-Fructose-1,2,3-¹³C₃.

| Property | Value |

| Molecular Formula | ¹³C₃C₃H₁₂O₆ |

| Molecular Weight | 183.13 g/mol |

| Unlabeled CAS Number | 57-48-7 |

| Appearance | White to off-white solid |

| Isotopic Purity | Typically ≥98% ¹³C |

| Chemical Purity | Typically ≥98% |

Applications in Metabolic Research

D-Fructose-1,2,3-¹³C₃ is primarily used as a tracer in metabolic flux analysis (MFA) studies. By introducing this labeled substrate to cells, tissues, or whole organisms, researchers can track the incorporation of the ¹³C atoms into various downstream metabolites. This information allows for the quantitative determination of the rates (fluxes) of metabolic pathways.

Key applications include:

-

Glycolysis and Gluconeogenesis: Tracing the entry of fructose into these central carbon metabolic pathways.

-

Pentose Phosphate Pathway (PPP): Determining the relative contribution of fructose to the PPP.

-

Tricarboxylic Acid (TCA) Cycle: Following the fate of fructose-derived carbons into the TCA cycle for energy production and biosynthesis.

-

Fatty Acid Synthesis: Quantifying the contribution of fructose to de novo lipogenesis.

-

Disease Research: Investigating alterations in fructose metabolism in diseases such as obesity, diabetes, and cancer.

Experimental Protocols

The following provides a detailed, representative protocol for a ¹³C metabolic flux analysis experiment using D-Fructose-1,2,3-¹³C₃ in cultured mammalian cells. This protocol is adapted from methodologies used for uniformly labeled fructose and can be modified for specific cell types and experimental questions.

Experimental Workflow

Detailed Methodology

1. Cell Culture and Isotope Labeling:

-

Cell Seeding: Plate the mammalian cells of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of the experiment.

-

Culture Medium: Culture the cells in their standard growth medium.

-

Isotope Labeling Medium: Prepare a labeling medium that is identical to the standard growth medium but with unlabeled fructose replaced by D-Fructose-1,2,3-¹³C₃ at the desired concentration.

-

Labeling Procedure:

-

Aspirate the standard growth medium from the cell culture plates.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed isotope labeling medium to the cells.

-

Incubate the cells for a duration sufficient to reach isotopic steady state. This time will vary depending on the cell type and the metabolic pathways of interest and may need to be determined empirically (typically several hours to 24 hours).

-

2. Metabolite Quenching and Extraction:

-

Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the metabolism. A common method is to aspirate the labeling medium and immediately add a cold quenching solution (e.g., 80% methanol at -80°C).

-

Metabolite Extraction:

-

Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes thoroughly.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.

-

Transfer the supernatant containing the extracted metabolites to a new tube.

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

3. Sample Analysis by Mass Spectrometry:

-

Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), the dried metabolites often require derivatization to increase their volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

LC-MS/MS Analysis: For liquid chromatography-tandem mass spectrometry (LC-MS/MS), the dried extract can be reconstituted in a suitable solvent (e.g., a mixture of water and acetonitrile) and directly injected into the LC-MS/MS system.

-

Mass Spectrometry Data Acquisition: The mass spectrometer is operated to detect the different mass isotopomers of the metabolites of interest. This involves monitoring the mass-to-charge ratios (m/z) of the parent ion and its fragments.

4. Data Analysis and Metabolic Flux Calculation:

-

Mass Isotopomer Distribution (MID) Determination: The raw mass spectrometry data is processed to determine the relative abundance of each mass isotopomer for each metabolite.

-

Correction for Natural Abundance: The MIDs are corrected for the natural abundance of ¹³C and other heavy isotopes.

-

Metabolic Flux Analysis (MFA): The corrected MIDs are then used as input for MFA software packages. These programs use a metabolic network model and mathematical algorithms to calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.

Signaling Pathways and Logical Relationships

The metabolism of D-Fructose-1,2,3-¹³C₃ follows the established pathways of fructose metabolism. The labeled carbons allow for the elucidation of the flux through these pathways.

Conclusion

D-Fructose-1,2,3-¹³C₃ is an indispensable tool for researchers and scientists in the field of metabolic research. Its use in stable isotope tracing studies provides a quantitative and dynamic view of fructose metabolism that is not achievable with other methods. The detailed protocols and information provided in this guide are intended to facilitate the successful application of this powerful technique in elucidating the intricate roles of fructose in health and disease, and to support the development of novel therapeutic strategies.

References

An In-depth Technical Guide to D-Fructose-1,2,3-¹³C₃

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and metabolic fate of D-Fructose-1,2,3-¹³C₃. This isotopically labeled monosaccharide is a crucial tool for researchers, scientists, and professionals in drug development, particularly in the fields of metabolic research and tracer studies.

Physicochemical Properties

D-Fructose-1,2,3-¹³C₃ is a stable, non-radioactive isotopologue of D-Fructose, where the carbon atoms at positions 1, 2, and 3 are replaced with the heavy isotope of carbon, ¹³C. This labeling provides a distinct mass signature, allowing it to be traced and distinguished from its endogenous, unlabeled counterpart in biological systems.

General Properties

The physical and chemical properties of D-Fructose-1,2,3-¹³C₃ are expected to be very similar to those of unlabeled D-Fructose, with the primary difference being its molecular weight.

| Property | Value | Source |

| Synonyms | D-(-)-Fructose-1,2,3-¹³C₃, D-Levulose-1,2,3-¹³C₃ | [1] |

| Molecular Formula | C₃¹³C₃H₁₂O₆ | [1] |

| Molecular Weight | 183.13 g/mol | |

| Appearance | White crystalline solid | [2] |

| Odor | Odorless | [2] |

| Taste | Sweet | [2] |

Solubility

| Solvent | Solubility |

| Water | Good |

| Ethanol | Soluble |

| Ether | Insoluble |

Spectroscopic Data

Isotopic labeling at the C1, C2, and C3 positions will result in distinct shifts and splitting patterns in the ¹³C NMR spectrum compared to the unlabeled compound. The mass spectrum will show a molecular ion peak corresponding to the increased molecular weight.

| Technique | Expected Observations |

| ¹³C NMR | Signals for C1, C2, and C3 will be significantly enhanced and will exhibit ¹³C-¹³C coupling. Chemical shifts will be similar to unlabeled fructose. |

| ¹H NMR | The proton spectrum will be more complex due to ¹H-¹³C coupling for protons attached to or near the labeled carbons. |

| Mass Spectrometry | The molecular ion peak will be observed at m/z corresponding to 183.13 (for [M]⁺), with other fragmentation patterns being influenced by the positions of the heavy carbons. |

Experimental Protocols

D-Fructose-1,2,3-¹³C₃ is primarily used as a tracer in metabolic studies. The following are generalized protocols for its use and analysis.

Synthesis and Purification of Isotopically Labeled Fructose

While a specific protocol for the synthesis of D-Fructose-1,2,3-¹³C₃ is not detailed in the provided search results, general methods for the synthesis of isotopically labeled sugars involve either enzymatic or chemical approaches.

General Synthetic Approach:

-

Starting Material: A commercially available ¹³C-labeled precursor, such as ¹³C-labeled glucose or a smaller labeled fragment.

-

Enzymatic or Chemical Conversion: Utilization of specific enzymes (e.g., isomerases) or a series of chemical reactions to convert the labeled precursor into the desired labeled fructose.

-

Purification: The synthesized D-Fructose-1,2,3-¹³C₃ is typically purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography to separate it from reactants and byproducts.

Quantification and Analysis

The analysis of D-Fructose-1,2,3-¹³C₃ and its metabolites is crucial for tracer studies.

2.2.1. Sample Preparation from Biological Matrices:

-

Extraction: Metabolites are extracted from cells, tissues, or biofluids using a solvent system, often a mixture of methanol, acetonitrile, and water, to precipitate proteins and extract a broad range of metabolites.

-

Derivatization (Optional): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like sugars are often derivatized to increase their volatility.

2.2.2. Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for determining the position and extent of isotopic labeling in metabolites. It can be used to trace the fate of the ¹³C atoms from fructose as it is metabolized.

-

Protocol Outline:

-

Dissolve the extracted and purified metabolites in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analyze the spectra to identify ¹³C-labeled metabolites and determine the isotopic enrichment at specific carbon positions.

-

-

-

Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS is highly sensitive for detecting and quantifying isotopically labeled compounds.

-

Protocol Outline:

-

Separate the metabolites using either GC or LC.

-

Introduce the separated compounds into the mass spectrometer.

-

Monitor for the specific mass-to-charge ratio (m/z) of D-Fructose-1,2,3-¹³C₃ and its expected metabolites to determine their abundance.

-

-

Metabolic Pathway

In biological systems, particularly in the liver, fructose is metabolized through a specific pathway known as fructolysis. The use of D-Fructose-1,2,3-¹³C₃ allows for the precise tracing of the carbon backbone through this pathway.

Fructolysis Pathway

-

Phosphorylation: Fructose is first phosphorylated by fructokinase to form fructose-1-phosphate.

-

Cleavage: Aldolase B then cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.

-

Entry into Glycolysis: DHAP can directly enter the glycolytic pathway. Glyceraldehyde is phosphorylated by triokinase to glyceraldehyde-3-phosphate, which also enters glycolysis.

The ¹³C labels from D-Fructose-1,2,3-¹³C₃ will be incorporated into these glycolytic intermediates and can be further traced into downstream metabolic pathways such as gluconeogenesis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.

Visualization of Fructose Metabolism

The following diagram illustrates the initial steps of fructose metabolism and how the ¹³C labels from D-Fructose-1,2,3-¹³C₃ would be distributed.

This workflow diagram illustrates the experimental process for a typical tracer study using D-Fructose-1,2,3-¹³C₃.

References

Synthesis and Isotopic Purity of D-Fructose-¹³C₃-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of D-Fructose-¹³C₃-1, a stable isotope-labeled monosaccharide crucial for tracer studies in metabolic research and drug development. Given the proprietary nature of specific isotopologue synthesis, this document presents a representative chemo-enzymatic approach based on established methodologies for isotopically labeling carbohydrates.

Introduction

D-Fructose, a key ketohexose in cellular metabolism, plays a pivotal role in various physiological and pathological processes. The use of stable isotope-labeled fructose, such as D-Fructose-¹³C₃-1, allows researchers to trace its metabolic fate, quantify flux through interconnected pathways, and elucidate mechanisms of drug action without the complications of radioactive tracers. The precise location of the ¹³C labels is critical for these studies, making the synthesis of high-purity isotopologues a significant challenge. This guide outlines a plausible synthetic strategy and details the analytical techniques required to verify the isotopic and chemical purity of the final product.

Representative Synthesis of D-Fructose-¹³C₃-1

The synthesis of D-Fructose-¹³C₃-1, where the carbon at position 1 and two other positions are labeled, can be approached through a chemo-enzymatic pathway. This example outlines a synthesis targeting D-Fructose-1,2,3-¹³C₃, starting from ¹³C-labeled pyruvate. This route leverages the reverse glycolysis pathway using a cocktail of enzymes.

Overall Synthetic Workflow

The workflow begins with the enzymatic conversion of a three-carbon ¹³C-labeled precursor into a six-carbon labeled fructose diphosphate, followed by dephosphorylation to yield the target molecule.

Caption: Chemo-enzymatic synthesis workflow for D-Fructose-¹³C₃.

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from methodologies employing reverse glycolysis for carbohydrate synthesis.

-

Reaction Mixture Preparation: A reaction vessel is charged with a buffered solution (e.g., 100 mM HEPES, pH 7.5) containing [U-¹³C₃]pyruvate as the starting material.

-

Cofactor Addition: Essential cofactors are added to the mixture. This includes adenosine triphosphate (ATP) as an energy source and nicotinamide adenine dinucleotide (NADH) as a reducing agent. An ATP regeneration system (e.g., acetyl phosphate and acetate kinase) and an NADH regeneration system (e.g., glucose and glucose dehydrogenase) are crucial for driving the reaction to completion.

-

Enzyme Cocktail Introduction: A combination of enzymes that catalyze the reverse glycolytic pathway is added. This cocktail typically includes:

-

Pyruvate Kinase

-

Enolase

-

Phosphoglycerate Mutase

-

Phosphoglycerate Kinase

-

Glyceraldehyde-3-phosphate Dehydrogenase

-

Triose Phosphate Isomerase

-

Aldolase

-

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37 °C) with gentle agitation. The reaction progress is monitored by sampling and analyzing for the formation of the intermediate, [1,2,3-¹³C₃]fructose-1,6-diphosphate (FDP).

-

Dephosphorylation: Once the FDP synthesis is complete, a phosphatase (e.g., alkaline phosphatase) is added to the mixture to selectively remove the phosphate groups from the C1 and C6 positions of the fructose backbone.

-

Purification: The final product, D-Fructose-1,2,3-¹³C₃, is purified from the reaction mixture using a combination of ion-exchange chromatography to remove charged molecules (like remaining nucleotides and phosphate) and preparative high-performance liquid chromatography (HPLC) to isolate the desired fructose isotopologue.

| Parameter | Value/Condition | Purpose |

| Starting Material | [U-¹³C₃]Pyruvate | Provides the ¹³C labeled carbon backbone. |

| Enzyme System | Reverse Glycolysis Enzyme Cocktail | Catalyzes the multi-step conversion to FDP. |

| Cofactors | ATP, NADH | Provide energy and reducing power. |

| Regeneration Systems | Acetyl-P/Acetate Kinase, Glucose/GDH | Maintain levels of ATP and NADH. |

| Incubation Temp. | 37 °C | Optimal temperature for enzymatic activity. |

| pH | 7.5 | Optimal pH for enzyme stability and function. |

| Dephosphorylation | Alkaline Phosphatase | Removes phosphate groups to yield fructose. |

| Purification | Ion-Exchange, Prep-HPLC | Isolates and purifies the final product. |

Table 1: Key Parameters for the Enzymatic Synthesis of D-Fructose-¹³C₃-1.

Isotopic Purity and Structural Confirmation

The confirmation of isotopic enrichment and the precise location of the ¹³C labels are critical for the validation of the synthesized molecule. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Workflow

Caption: Workflow for isotopic purity and structural analysis.

Experimental Protocol: ¹³C NMR Spectroscopy

¹³C NMR is the definitive method for determining the position and extent of ¹³C labeling.

-

Sample Preparation: A 5-10 mg sample of the purified D-Fructose-¹³C₃ is dissolved in 0.5 mL of deuterium oxide (D₂O). A known concentration of an internal standard (e.g., DSS or TSP) is added for chemical shift referencing.

-

Data Acquisition: A high-resolution ¹³C NMR spectrum is acquired on a spectrometer operating at a high field (e.g., 125 or 150 MHz for ¹³C). A quantitative ¹³C experiment with proton decoupling is used. Key parameters are set to ensure accurate quantification, including a sufficient relaxation delay (e.g., 5 times the longest T₁).

-

Data Analysis:

-

Chemical Shifts: The chemical shifts of the carbon signals are compared to a standard spectrum of unlabeled D-fructose to confirm the identity of each carbon atom.

-

Signal Intensity: The integral of the signals from the labeled carbons will be significantly enhanced compared to the signals from the unlabeled carbons, which will appear at natural abundance (1.1%). The isotopic enrichment at each position can be calculated by comparing the signal integrals to that of the internal standard or a known unlabeled carbon within the molecule.

-

¹³C-¹³C Coupling: The presence of ¹³C-¹³C coupling constants (J-couplings) between adjacent labeled carbons provides unambiguous proof of their connectivity and confirms the labeling pattern.

-

| Parameter | Recommended Setting | Purpose |

| Solvent | D₂O | Provides a lock signal and avoids proton signals from the solvent. |

| Pulse Program | Inverse-gated proton decoupling | Ensures quantitative signals by suppressing the Nuclear Overhauser Effect. |

| Relaxation Delay (d1) | ≥ 5 x T₁ | Allows for full relaxation of carbon nuclei for accurate integration. |

| Acquisition Time | 1-2 s | Ensures adequate resolution. |

| Number of Scans | 1024 - 4096 | Improves signal-to-noise ratio for accurate integration. |

Table 2: Recommended ¹³C NMR Acquisition Parameters for Quantitative Analysis.

Experimental Protocol: High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the mass isotopologue distribution (MID) and confirm the overall isotopic purity.

-

Sample Preparation: A dilute solution of the purified D-Fructose-¹³C₃ is prepared in a suitable solvent (e.g., water:acetonitrile) for infusion or LC injection.

-

Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used. Electrospray ionization (ESI) in negative mode is typically effective for analyzing sugars.

-

Data Acquisition: The instrument is operated in full scan mode to acquire high-resolution mass spectra. The mass range should be set to cover the expected m/z of the deprotonated molecule [M-H]⁻.

-

Data Analysis:

-

The acquired spectrum will show a distribution of ions corresponding to the different isotopologues (M+0, M+1, M+2, M+3, etc.).

-

For D-Fructose-¹³C₃, the most abundant ion should be [M+3-H]⁻.

-

The measured mass of this peak should be compared to the theoretical exact mass to confirm the elemental composition.

-

The isotopic purity is calculated by determining the percentage of the M+3 isotopologue relative to the sum of all fructose-related isotopologues, after correcting for the natural abundance of ¹³C, ¹⁷O, and ¹⁸O in the unlabeled portion of the molecule.

-

| Isotopologue | Theoretical Mass [M-H]⁻ | Expected Relative Abundance |

| M+0 (Unlabeled) | 179.0558 | Low |

| M+1 | 180.0592 | Low |

| M+2 | 181.0625 | Low |

| M+3 (Target) | 182.0659 | High (>98%) |

| M+4 | 183.0692 | Low (from natural abundance) |

Table 3: Expected Mass Isotopologue Distribution for D-Fructose-¹³C₃ with >98% Isotopic Purity.

Conclusion

The synthesis of specifically labeled D-Fructose-¹³C₃-1 is a complex but achievable process that is fundamental for advanced metabolic research. The chemo-enzymatic approach outlined provides a robust framework for producing this valuable tracer. Rigorous analytical characterization using quantitative ¹³C NMR and high-resolution mass spectrometry is mandatory to ensure the high isotopic purity and structural integrity required by researchers, scientists, and drug development professionals for unambiguous interpretation of experimental results.

A Technical Guide to D-Fructose-1,2,3-13C3 for Researchers and Drug Development Professionals

This guide provides an in-depth overview of D-Fructose-1,2,3-13C3, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. It covers suppliers, purchasing options, and the application of this tracer in metabolic flux analysis, complete with a generalized experimental protocol and diagrams of relevant metabolic pathways.

Introduction to D-Fructose-1,2,3-13C3

D-Fructose-1,2,3-13C3 is a form of D-fructose where the carbon atoms at positions 1, 2, and 3 are replaced with the heavy isotope, Carbon-13 (¹³C). This non-radioactive labeling allows for the tracing of fructose metabolism in biological systems using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Its primary application lies in metabolic flux analysis, enabling researchers to quantify the flow of metabolites through various biochemical pathways. This is particularly valuable in understanding disease states like obesity, diabetes, and cancer, as well as in the development of therapeutic agents that target metabolic pathways.

Suppliers and Purchasing Options

Several chemical suppliers offer D-Fructose-1,2,3-13C3 and other isotopically labeled fructose variants. The availability, packaging, and pricing can vary, and in many cases, a direct quote or account registration is necessary to view pricing information.

| Supplier | Product Name | Catalog Number | Available Package Sizes | Purity | Notes |

| MedchemExpress | D-Fructose-1,2,3-13C3 | HY-112345A | Inquire for sizes | >98% | For research use only. |

| Santa Cruz Biotechnology | D-Fructose-1,2,3-13C3 | sc-221838 | Inquire for sizes | --- | Biochemical for proteomics research.[1] |

| LGC Standards | D-Fructose-1,2,3-13C3 | TRC-F792518-2.5MG | 2.5 mg | --- | Certified reference material.[2][3][4][5] |

| Omicron Biochemicals, Inc. | D-[1,2,3-13C3]fructose | FRU-027 | 0.25 g, 0.50 g, 1.0 g | --- | Pricing available upon request. |

| Cambridge Isotope Laboratories, Inc. | D-Fructose (U-¹³C₆, 99%) | CLM-1553 | 0.25 g, 0.5 g, 1 g | 99 atom % ¹³C, 98% Chemical Purity | Uniformly labeled fructose. Pricing is available on the website. |

Note: The information in this table is subject to change. It is recommended to visit the supplier's website for the most current data.

Experimental Applications and Protocols

The primary application of D-Fructose-1,2,3-13C3 is in ¹³C-Metabolic Flux Analysis (¹³C-MFA). This technique allows for the quantitative determination of in vivo metabolic fluxes in a steady or non-steady state. By introducing ¹³C-labeled fructose into a biological system, researchers can trace the path of the labeled carbon atoms as they are incorporated into various downstream metabolites.

Generalized Experimental Protocol for ¹³C-Metabolic Flux Analysis

The following is a generalized protocol for conducting a ¹³C-MFA experiment using ¹³C-labeled fructose. The specific details of the experiment will need to be optimized based on the biological system (cell culture, animal model, etc.) and the specific research questions.

Objective: To determine the metabolic fate of fructose and quantify the flux through key metabolic pathways.

Materials:

-

D-Fructose-1,2,3-13C3 (or other desired ¹³C-labeled fructose)

-

Biological system of interest (e.g., cell culture, perfused organ, animal model)

-

Appropriate culture media or infusion solutions

-

Equipment for sample collection and processing (e.g., centrifuge, liquid nitrogen)

-

Analytical instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for analyzing the mass isotopomer distribution in metabolites.

-

Nuclear Magnetic Resonance (NMR) spectrometer for analyzing the positional isotopomers of metabolites.

-

Methodology:

-

Experimental Design:

-

Define the metabolic pathways of interest.

-

Select the appropriate ¹³C-labeled fructose tracer. The choice of labeling pattern (e.g., 1,2,3-¹³C₃, U-¹³C₆) will influence the ability to resolve fluxes through different pathways.

-

Determine the optimal concentration of the tracer and the duration of the labeling experiment to achieve isotopic steady state.

-

-

Tracer Administration:

-

For cell culture experiments, replace the standard culture medium with a medium containing the ¹³C-labeled fructose at the desired concentration.

-

For in vivo experiments, administer the labeled fructose via a suitable route (e.g., oral gavage, intravenous infusion).

-

-

Sample Collection:

-

Collect samples (e.g., cells, tissue, biofluids) at predetermined time points.

-

Quench metabolic activity immediately by, for example, flash-freezing in liquid nitrogen.

-

-

Metabolite Extraction:

-

Extract metabolites from the collected samples using a suitable extraction method (e.g., methanol-chloroform-water extraction).

-

-

Analytical Measurement:

-

Mass Spectrometry (MS): Derivatize the extracted metabolites if necessary for GC-MS analysis. Analyze the samples to determine the mass isotopomer distribution (MID) of key metabolites. The MID reflects the number of ¹³C atoms incorporated into each metabolite.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Analyze the extracted metabolites to determine the positional ¹³C-labeling patterns (isotopomers). ¹³C-NMR can provide more detailed information about the specific carbon positions that are labeled.

-

-

Data Analysis and Flux Calculation:

-

Correct the raw analytical data for the natural abundance of ¹³C.

-

Use specialized software (e.g., INCA, Metran, WUFlux) to perform metabolic flux analysis. This involves:

-

Constructing a metabolic network model of the pathways of interest.

-

Simulating the expected labeling patterns for different flux distributions.

-

Fitting the simulated labeling patterns to the experimental data to estimate the intracellular metabolic fluxes.

-

-

Experimental Workflow Diagram

Caption: A generalized workflow for a ¹³C-metabolic flux analysis experiment.

Metabolic Pathways of Fructose

Fructose metabolism primarily occurs in the liver. After entering the cell, it is phosphorylated and then cleaved into triose phosphates, which can then enter the glycolytic pathway. The use of ¹³C-labeled fructose allows researchers to trace the journey of these carbon atoms through glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and into anabolic processes like fatty acid and amino acid synthesis.

Fructose Entry into Glycolysis

Caption: The metabolic pathway of D-Fructose entering the glycolytic pathway.

Tracing Fructose Carbons into the TCA Cycle and Anabolic Pathways

Caption: The fate of ¹³C-labeled fructose carbons in central carbon metabolism.

Conclusion

D-Fructose-1,2,3-13C3 and other stable isotope-labeled fructose analogs are indispensable tools for researchers and drug development professionals investigating cellular metabolism. By enabling the precise quantification of metabolic fluxes, these tracers provide critical insights into the metabolic reprogramming that occurs in various diseases. The information and protocols outlined in this guide serve as a foundational resource for the effective application of these powerful research tools.

References

- 1. scbt.com [scbt.com]

- 2. D-Fructose-1,2,3-13C3 | TRC-F792518-2.5MG | LGC Standards [lgcstandards.com]

- 3. D-Fructose-1,2,3-13C3 | TRC-F792518-2.5MG | LGC Standards [lgcstandards.com]

- 4. D-Fructose-1,2,3-13C3 | TRC-F792518-2.5MG | LGC Standards [lgcstandards.com]

- 5. D-Fructose-1,2,3-13C3 | TRC-F792518-2.5MG | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Safe Handling and Application of D-Fructose-13C3-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for D-Fructose-13C3-1, a stable isotope-labeled sugar crucial for metabolic research. It details experimental protocols for its use in tracing studies and visualizes the key metabolic pathways involved.

Safety and Handling Guidelines

This compound is a non-radioactive, stable isotope-labeled form of D-Fructose. The key principle for handling stable isotope-labeled compounds is that the isotopic label does not alter the chemical reactivity or toxicity of the molecule.[1] Therefore, the safety precautions required for this compound are identical to those for unlabeled D-Fructose.

1.1 General Safety Precautions

D-Fructose is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[2][3][4] However, standard laboratory best practices should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and gloves when handling the compound.[1]

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

-

Ventilation: Work in a well-ventilated area to avoid inhalation of any dust particles.

-

Spills: In case of a spill, sweep or vacuum the material and place it into a suitable disposal container. Avoid generating dust.

1.2 First Aid Measures

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

-

Skin Contact: Wash skin with soap and water.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. If feeling unwell, seek medical advice.

-

Inhalation: Move to fresh air. If symptoms occur, get medical attention.

1.3 Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C₃¹³C₃H₁₂O₆ | MedChemExpress |

| Molecular Weight | 183.13 g/mol | MedChemExpress |

| Appearance | White solid | Sigma-Aldrich |

| Melting Point | 119-122 °C (decomposes) | Sigma-Aldrich |

| Solubility | Freely soluble in water | Sigma-Aldrich |

Experimental Protocols: Metabolic Flux Analysis using this compound

This compound is a valuable tracer for studying metabolic pathways such as glycolysis and the pentose phosphate pathway. The following is a general protocol for a cell culture-based metabolic flux analysis experiment.

2.1 Preparation of this compound Stock Solution

-

Calculate the required amount: Determine the mass of this compound needed to prepare a concentrated stock solution (e.g., 100 mM).

-

Dissolution: In a sterile biological safety cabinet, dissolve the weighed this compound powder in sterile, deionized water or a suitable buffer.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Storage: Store the sterile stock solution at -20°C for long-term use.

2.2 Cell Culture and Labeling

-

Cell Seeding: Plate cells of interest in appropriate cell culture flasks or plates and allow them to reach the desired confluency (typically 70-80%).

-

Medium Preparation: Prepare the experimental medium by supplementing glucose-free cell culture medium with the this compound stock solution to the desired final concentration. Other necessary supplements like dialyzed fetal bovine serum, penicillin-streptomycin, and L-glutamine should also be added.

-

Medium Exchange: Aspirate the regular growth medium from the cells and wash them once with sterile Phosphate-Buffered Saline (PBS).

-

Labeling: Add the pre-warmed this compound containing medium to the cells.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled fructose. This duration can range from minutes to hours depending on the experimental goals.

2.3 Metabolite Extraction and Analysis

-

Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and add a cold extraction solvent (e.g., 80% methanol) to the cells.

-

Cell Lysis and Collection: Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.

-

Sample Preparation: Collect the supernatant containing the metabolites. The sample may require further derivatization depending on the analytical method.

-

Analysis: Analyze the isotopic enrichment in downstream metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualization of Metabolic Pathways

The following diagrams illustrate the key metabolic pathways where this compound is utilized.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Stable Isotope Labeling with 13C Fructose

Stable isotope labeling with 13C fructose is a powerful technique for elucidating the complexities of cellular metabolism. By tracing the journey of 13C-labeled fructose through various biochemical pathways, researchers can gain quantitative insights into metabolic fluxes, identify novel pathways, and understand the metabolic reprogramming that occurs in various disease states, including cancer and metabolic disorders. This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with 13C fructose labeling.

Core Principles of 13C Fructose Metabolic Tracing

Fructose metabolism follows a distinct path compared to glucose, making 13C fructose an invaluable tool for probing specific metabolic routes. Upon entering the cell, primarily through GLUT5 transporters, fructose is rapidly phosphorylated to fructose-1-phosphate (F1P) by ketohexokinase (KHK).[1] This step bypasses the main regulatory point of glycolysis, phosphofructokinase, leading to a rapid influx of carbons into the downstream metabolic pathways. F1P is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP can directly enter glycolysis or gluconeogenesis, while glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P) to also enter these central carbon pathways.

The use of uniformly labeled [U-13C6]-d-fructose allows for the tracking of all six carbon atoms as they are incorporated into various downstream metabolites.[2] This enables the quantification of fluxes through glycolysis, the tricarboxylic acid (TCA) cycle, the pentose phosphate pathway (PPP), and biosynthetic pathways such as de novo lipogenesis and amino acid synthesis.[2][3]

Comparison with 13C Glucose

While 13C glucose is a widely used tracer for central carbon metabolism, 13C fructose offers unique advantages for studying specific metabolic phenomena. The differential entry points into glycolysis allow researchers to dissect the contributions of these two sugars to various metabolic processes. For instance, fructose is a more potent lipogenic substrate than glucose in certain cell types.[3] Tracing studies have shown that fructose carbons are preferentially incorporated into the glycerol backbone of triglycerides and fatty acids.

Data Presentation: Quantitative Insights from 13C Fructose Tracing

The following tables summarize quantitative data from a study using [U-13C6]-d-fructose to investigate its metabolic fate in human adipocytes. This data highlights the dose-dependent effects of fructose on key metabolic pathways.

Table 1: Fructose-Dose Dependent Contribution to De Novo Lipogenesis in Differentiated Adipocytes

| Fructose Concentration (mM) | Newly Synthesized Palmitate (% of Total) |

| 0.1 | ~5% |

| 5.0 | Significantly Increased |

| 7.5 | Robust Increase |

| 10.0 | Robust Increase |

Table 2: Correlation of Fructose Dose with Metabolic Flux Surrogates in Adipocytes

| Metabolic Pathway/Flux | Correlation with Fructose Dose (R²) | Statistical Significance (p-value) |

| Extracellular [13C]-Lactate | ≥ 0.886 | ≤ 0.05 |

| Pyruvate Dehydrogenase (PDH) Flux | 0.590 | ≤ 0.05 |

| Pyruvate Carboxylase (PC) Flux | 0.612 | ≤ 0.05 |

| Extracellular [13C]-Glutamate | 0.850 | ≤ 0.05 |

Experimental Protocols

A typical workflow for a 13C fructose stable isotope tracing experiment involves several key steps, from cell culture to data analysis.

General Workflow for Stable Isotope Tracing Experiments

A typical stable isotope tracing experiment involves the following steps:

-

Cell Culture/Animal Model : Cells are cultured in a medium containing the 13C-labeled fructose tracer, or the tracer is administered to an animal model.

-

Tracer Incorporation : The tracer is allowed to incorporate into the cellular metabolome over a defined period.

-

Metabolite Extraction : Metabolites are extracted from the cells or tissues.

-

Analytical Detection : The isotopic enrichment in downstream metabolites is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Data Analysis : The labeling patterns are used to calculate metabolic fluxes.

Detailed Methodology for 13C Fructose Labeling in Adipocytes

This protocol is a composite based on methodologies described in the literature, particularly for studying human adipocytes.

-

Cell Culture and Differentiation :

-

Culture human preadipocytes in a standard growth medium.

-

Induce differentiation using a differentiation cocktail (e.g., containing insulin, dexamethasone, IBMX, and a PPARγ agonist).

-

Maintain the cells in a differentiating medium for a specified period (e.g., 8 days for differentiating adipocytes or 16 days for fully differentiated adipocytes).

-

-

Stable Isotope Labeling :

-

On the desired day of differentiation (e.g., day 6 or day 14), replace the culture medium with a medium containing a range of fructose concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 7.5, 10 mM).

-

A defined percentage (e.g., 10%) of the fructose should be [U-13C6]-d-fructose.

-

Incubate the cells with the labeling medium for a set period (e.g., 48 hours) to allow for the incorporation of the tracer into the metabolome.

-

-

Metabolite Extraction :

-

After the incubation period, collect both the cell culture medium and the cell pellets.

-

For extracellular metabolites, the collected medium can be directly processed or stored at -80°C.

-

For intracellular metabolites, wash the cell pellets with ice-cold saline and then extract the metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Centrifuge the cell lysate to pellet the protein and collect the supernatant containing the metabolites.

-

-

Sample Preparation for Analysis :

-

Dry the metabolite extracts under a stream of nitrogen.

-

For GC-MS analysis, derivatize the metabolites to increase their volatility. For example, glutamate can be converted to its N-trifluoroacetyl-n-butyl (TAB) derivative.

-

-

Mass Spectrometry (MS) Analysis :

-

Analyze the prepared samples using a GC-MS or LC-MS/MS system.

-

For GC-MS analysis of glutamate isotopomers to determine PDH and PC flux, monitor specific fragment ions. For example, the m/z 200 M+2 glutamate fragment ion can be used to measure PDH flux, while the m/z 198 M+1 fragment is indicative of PC flux.

-

-

Data Analysis :

-

Quantify the peak areas of the different isotopologues for each metabolite.

-

Correct for the natural abundance of 13C.

-

Calculate the fractional contribution of fructose to the synthesis of various metabolites.

-

Perform statistical analysis, such as linear regression, to determine the relationship between fructose concentration and metabolic fluxes.

-

Mandatory Visualizations

Fructose Metabolism and its Intersection with Central Carbon Metabolism

The following diagram illustrates the metabolic fate of 13C-labeled fructose as it enters central carbon metabolism.

Caption: Metabolic fate of 13C fructose.

Experimental Workflow for 13C Fructose Stable Isotope Tracing

This diagram outlines the key steps in a typical 13C fructose labeling experiment.

Caption: 13C fructose experimental workflow.

Signaling Pathways Regulated by Fructose Metabolism

Fructose metabolism activates key transcription factors that regulate lipogenesis and glycolysis.

Caption: Fructose-regulated signaling pathways.

References

- 1. A 13C NMR spectrometric method for the determination of intramolecular δ13C values in fructose from plant sucrose samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fructose Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Principle and Application of D-Fructose-¹³C₃-1 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental methodologies, and applications of D-Fructose-¹³C₃-1 as a stable isotope tracer for metabolic research. The use of isotopically labeled molecules has revolutionized our understanding of metabolic pathways, and fructose, with its unique metabolic fate, is a key area of investigation in diseases such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.

Core Principles of D-Fructose-¹³C₃-1 Tracing

Stable isotope tracers are powerful tools for elucidating metabolic fluxes and pathway activities. By introducing a substrate enriched with a heavy isotope, such as Carbon-13 (¹³C), researchers can track the journey of its atoms through various biochemical reactions. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of experimental systems, including human studies.

D-Fructose-¹³C₃-1 is a specifically labeled fructose molecule where three of the six carbon atoms are replaced with the ¹³C isotope. While the majority of published studies utilize uniformly labeled [U-¹³C₆]fructose, the specific labeling pattern of D-Fructose-¹³C₃-1 offers a more nuanced approach to dissecting fructose metabolism. The rationale for labeling at positions 1, 3, and 6 can be inferred from the key steps in the fructolytic pathway.

Inferred Rationale for ¹³C Labeling at Positions 1, 3, and 6:

-

Carbon 1: The labeling at C1 allows for the direct tracking of this carbon through the initial steps of fructolysis. Following phosphorylation to fructose-1-phosphate and cleavage by aldolase B, the C1 of fructose becomes the C3 of dihydroxyacetone phosphate (DHAP). This allows for the assessment of the flux of fructose-derived carbons into the upper part of glycolysis and gluconeogenesis.

-

Carbon 3: The C3 of fructose, after cleavage of fructose-1-phosphate, becomes the C3 of glyceraldehyde. This carbon is then phosphorylated to form glyceraldehyde-3-phosphate (G3P). Tracking this carbon provides insights into the lower part of the glycolytic pathway and its entry into the TCA cycle.

-

Carbon 6: The C6 of fructose becomes the C3 of G3P. By having both C3 and C6 labeled, it is possible to distinguish the contributions of the two triose phosphates derived from fructose as they proceed through subsequent metabolic pathways.

By using this specific labeling pattern, researchers can gain detailed information about the relative activities of different segments of fructose metabolism and how they are altered in various physiological and pathological states.

Metabolic Fate of Fructose

Fructose metabolism differs significantly from that of glucose, primarily occurring in the liver. Upon entering hepatocytes, fructose is rapidly phosphorylated by ketohexokinase (KHK) to fructose-1-phosphate (F1P). Aldolase B then cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated by triokinase to glyceraldehyde-3-phosphate (G3P).

These triose phosphates can then enter several key metabolic pathways:

-

Glycolysis and TCA Cycle: DHAP and G3P can be catabolized through glycolysis to produce pyruvate, which then enters the tricarboxylic acid (TCA) cycle for energy production.

-

Gluconeogenesis: The triose phosphates can be used to synthesize glucose, which can then be released into the bloodstream or stored as glycogen.

-

De Novo Lipogenesis (DNL): The carbon backbone of fructose can be converted into acetyl-CoA and subsequently used for the synthesis of fatty acids and triglycerides.[1]

Fructose Metabolism and Signaling: The Role of ChREBP

Fructose metabolism is intricately linked to cellular signaling pathways that regulate gene expression. A key player in this regulation is the Carbohydrate Responsive Element-Binding Protein (ChREBP). Fructose metabolites, such as xylulose-5-phosphate (a product of the pentose phosphate pathway that can be derived from fructose), are potent activators of ChREBP.

Activated ChREBP translocates to the nucleus and binds to carbohydrate response elements (ChoREs) in the promoter regions of target genes. This leads to the increased expression of enzymes involved in glycolysis, de novo lipogenesis, and fructolysis itself, creating a feed-forward loop that enhances fructose metabolism and lipid synthesis.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies using D-Fructose-¹³C₃-1. Specific details may need to be optimized based on the experimental model and research question.

In Vitro ¹³C-Fructose Labeling in Hepatocytes

This protocol describes the labeling of primary hepatocytes or hepatocyte-derived cell lines to trace fructose metabolism.

Materials:

-

Hepatocyte cell culture medium (e.g., DMEM) without glucose and fructose

-

D-Fructose-¹³C₃-1

-

Unlabeled D-Fructose

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Water, ice-cold

-

Chloroform, ice-cold

-

Cell scrapers

-

Centrifuge tubes

Procedure:

-

Cell Culture: Plate hepatocytes at the desired density and allow them to adhere and reach the desired confluency.

-

Tracer Incubation:

-

Prepare the labeling medium by dissolving D-Fructose-¹³C₃-1 and unlabeled fructose in the base medium to the desired final concentration and isotopic enrichment (e.g., 5 mM total fructose with 50% ¹³C enrichment).

-

Remove the regular culture medium, wash the cells once with PBS, and add the pre-warmed labeling medium.

-

Incubate the cells for a time course (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamics of label incorporation.

-

-

Metabolite Extraction:

-

At each time point, aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.

-

Immediately add a cold extraction solvent (e.g., 80:20 methanol:water) to the plate and scrape the cells.

-

Collect the cell lysate into a pre-chilled tube.

-

For a biphasic extraction, add chloroform and water to the lysate, vortex, and centrifuge to separate the polar and non-polar phases.

-

-

Sample Preparation for Analysis:

-

Dry the polar and non-polar extracts under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the dried metabolites as required for GC-MS analysis (e.g., silylation).

-

-

Analysis: Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distribution of key metabolites.

In Vivo ¹³C-Fructose Tracing in Rodents

This protocol outlines a method for tracing fructose metabolism in a rodent model.

Materials:

-

D-Fructose-¹³C₃-1

-

Saline solution

-

Infusion pump and catheters (for intravenous infusion) or gavage needles (for oral administration)

-

Anesthesia

-

Surgical tools

-

Liquid nitrogen

-

Tissue homogenizer

-

Extraction solvents (as for in vitro protocol)

Procedure:

-

Animal Acclimatization and Fasting: Acclimate the animals to the experimental conditions and fast them overnight to deplete glycogen stores.

-

Tracer Administration:

-

Oral Gavage: Dissolve D-Fructose-¹³C₃-1 in water and administer a bolus dose via oral gavage.

-

Intravenous Infusion: For a steady-state labeling approach, infuse a solution of D-Fructose-¹³C₃-1 in saline through a catheter implanted in a vein (e.g., tail vein) using an infusion pump.

-

-

Tissue Collection:

-

At predetermined time points after tracer administration, anesthetize the animal.

-

Collect blood samples (e.g., via cardiac puncture).

-

Rapidly excise tissues of interest (e.g., liver, adipose tissue) and immediately freeze-clamp them in liquid nitrogen to quench metabolism.

-

-

Metabolite Extraction and Analysis:

-

Homogenize the frozen tissues in a cold extraction solvent.

-

Perform metabolite extraction, sample preparation, and analysis as described in the in vitro protocol.

-

Data Presentation: Quantitative Fate of Fructose

The following tables summarize representative quantitative data on the metabolic fate of fructose from tracer studies. Note that the exact values can vary depending on the experimental model, nutritional state, and tracer administration method.

Table 1: Metabolic Fate of Ingested Fructose in Humans (Mean ± SD)

| Metabolic Fate | Percentage of Ingested Fructose | Study Duration | Reference |

| Oxidation to CO₂ (non-exercising) | 45.0% ± 10.7 | 3-6 hours | [2] |

| Oxidation to CO₂ (exercising) | 45.8% ± 7.3 | 2-3 hours | [2] |

| Conversion to Glucose | 41.0% ± 10.5 | 3-6 hours | [2] |

| Conversion to Lactate | ~25% | a few hours | [2] |

| Direct Conversion to Plasma Triglycerides | <1% | a few hours |

Table 2: Fructose-Derived Carbon Contribution to Metabolites in Differentiated Human Adipocytes

| Metabolite | Fold Increase in ¹³C Labeling (5 mM Fructose vs. Control) | Reference |

| Intracellular Glutamate | 7.2 | |

| Extracellular Lactate | Significant increase | |

| Intracellular Palmitate | Robust increase |

Applications in Drug Development

The use of D-Fructose-¹³C₃-1 and other fructose tracers is highly relevant for the development of drugs targeting metabolic diseases.

-

Target Engagement and Efficacy: By tracing the metabolic flux through the fructolytic pathway, researchers can assess the in vivo efficacy of drugs designed to inhibit key enzymes like ketohexokinase (KHK). A successful KHK inhibitor would be expected to reduce the incorporation of ¹³C from fructose into downstream metabolites such as glucose and lipids.

-

Mechanism of Action Studies: Stable isotope tracing can help elucidate the precise mechanism by which a drug candidate alters metabolic pathways. For example, a drug may not only inhibit its primary target but also have off-target effects on other metabolic routes, which can be detected by comprehensive metabolomic analysis of ¹³C labeling patterns.

-

Biomarker Discovery: Alterations in fructose metabolism are associated with various diseases. ¹³C-fructose tracing can help identify novel metabolic biomarkers that can be used for disease diagnosis, prognosis, or monitoring treatment response.

-

Personalized Medicine: Isotope tracer studies can reveal individual differences in fructose metabolism, which may help in stratifying patients and tailoring therapeutic strategies.

References

Exploring Fructolysis Pathways with Labeled Fructose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose, a monosaccharide commonly found in fruits, honey, and processed foods, has a unique metabolic pathway known as fructolysis. Unlike glucose, which is utilized by most tissues in the body, fructose is primarily metabolized in the liver, intestines, and kidneys.[1][2] The metabolic fate of fructose has significant implications for health and disease, with excessive consumption linked to metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and hypertriglyceridemia.[3][4] Understanding the intricacies of fructolysis is therefore of paramount importance for researchers and professionals in drug development seeking to identify new therapeutic targets for metabolic disorders.

This technical guide provides a comprehensive overview of the fructolysis pathway and the application of stable isotope-labeled fructose to trace its metabolic fate. It offers detailed experimental protocols for conducting such studies and presents quantitative data on the downstream products of fructose metabolism.

The Fructolysis Pathway

Fructolysis is a metabolic pathway that converts fructose into intermediates that can enter glycolysis, gluconeogenesis, or lipogenesis. The primary site of fructolysis is the liver.[2] The key enzymatic steps are as follows:

-

Phosphorylation of Fructose: Fructose is first phosphorylated to fructose-1-phosphate by the enzyme fructokinase (also known as ketohexokinase). This step traps fructose within the cell.

-

Cleavage of Fructose-1-Phosphate: Aldolase B then cleaves fructose-1-phosphate into two triose molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.

-

Phosphorylation of Glyceraldehyde: Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate by triose kinase .

DHAP and glyceraldehyde-3-phosphate are intermediates of glycolysis and can be further metabolized through several pathways. A key feature of fructolysis is that it bypasses the main rate-limiting step of glycolysis catalyzed by phosphofructokinase, leading to a more rapid flux of carbons through the downstream pathways.

Exploring Fructolysis with Labeled Fructose

Stable isotope tracing is a powerful technique to elucidate the metabolic fate of substrates in biological systems. By using fructose labeled with a stable isotope, such as carbon-13 (¹³C), researchers can track the journey of the carbon atoms from fructose into various downstream metabolites. Uniformly labeled [U-¹³C]-fructose is a common tracer where all six carbon atoms are ¹³C.

The general principle involves introducing the labeled fructose to a biological system (e.g., cell culture, animal model, or human subject) and then using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the ¹³C-labeled metabolites. This allows for the determination of the relative contributions of fructose to different metabolic pathways.

Experimental Protocols

Conducting a successful labeled fructose tracing study requires careful planning and execution of several key steps, from sample preparation to data analysis.

Experimental Workflow

Detailed Methodologies

1. Cell Culture and Labeled Fructose Administration:

-

Cell Lines: Use relevant cell lines, such as HepG2 (human hepatoma cells) or primary hepatocytes, which are capable of fructose metabolism.

-

Culture Conditions: Culture cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Labeling Medium: Prepare a medium containing a known concentration of [U-¹³C]-fructose. The concentration should be physiologically relevant and determined based on the experimental goals.

-

Labeling Protocol:

-

Grow cells to a desired confluency (e.g., 80-90%).

-

Wash the cells with phosphate-buffered saline (PBS) to remove the existing medium.

-

Incubate the cells with the labeling medium for a specific duration. The incubation time will depend on the pathways of interest; for example, steady-state labeling in glycolysis may be achieved within minutes to hours.

-

2. Sample Collection and Preparation:

-

Metabolic Quenching: To halt enzymatic activity and preserve the metabolic state of the cells, rapid quenching is crucial. This is typically achieved by aspirating the medium and immediately adding a cold solvent, such as liquid nitrogen or a cold methanol/water solution.

-

Metabolite Extraction:

-

Scrape the cells in the cold quenching solution.

-

Perform a liquid-liquid extraction to separate polar metabolites, non-polar metabolites (lipids), and proteins. A common method involves a mixture of chloroform, methanol, and water.

-

Centrifuge the mixture to separate the phases. The upper aqueous phase contains the polar metabolites, including the intermediates of fructolysis and glycolysis.

-

Dry the extracted polar metabolites using a vacuum concentrator.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. For metabolomics, derivatization is often required to make the metabolites volatile.

-

Derivatization:

-

Resuspend the dried metabolite extract in a derivatization agent. A common two-step derivatization involves methoximation followed by silylation.

-

Incubate the mixture to allow the reactions to complete.

-

-

GC-MS Parameters:

-

Column: Use a suitable GC column for separating the derivatized metabolites (e.g., a DB-5ms column).

-

Injection: Inject a small volume of the derivatized sample into the GC-MS system.

-

Temperature Program: Use a temperature gradient to separate the compounds based on their boiling points.

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted analysis of specific metabolites.

-

-

Data Analysis: The output from the GC-MS will be a series of mass spectra. The mass isotopologue distribution (MID) for each metabolite can be determined by analyzing the relative abundance of the different mass peaks corresponding to the unlabeled and ¹³C-labeled forms of the molecule.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:

NMR spectroscopy is a non-destructive technique that can provide detailed information about the structure and isotopic labeling of metabolites.

-

Sample Preparation:

-

Resuspend the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

Transfer the sample to an NMR tube.

-

-

NMR Acquisition:

-

Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

-

Use appropriate pulse programs to obtain high-quality spectra.

-

-

Data Analysis: The position and splitting of the peaks in the ¹³C NMR spectrum provide information about the location of the ¹³C labels within the metabolite molecules. This can be used to determine the specific metabolic pathways that were active.

Quantitative Analysis

Isotopic tracer studies have provided valuable quantitative data on the metabolic fate of fructose in humans. The following table summarizes the distribution of ingested fructose into its major downstream products.

| Metabolic Fate | Percentage of Ingested Fructose | Condition | Reference(s) |

| Conversion to Glucose | 29% - 54% | Healthy subjects, acute ingestion | |

| ~41% (mean) | 3-6 hours post-ingestion | ||

| Conversion to Lactate | ~25% | Within a few hours of ingestion | |

| 28% | Healthy subjects, acute ingestion | ||

| Conversion to Glycogen | 15% - 18% | Healthy subjects | |

| Oxidation to CO₂ | ~45% (mean) | Non-exercising subjects, 3-6 hours | |

| ~46% (mean) | Exercising subjects, 2-3 hours | ||

| Conversion to Triglycerides | <1% (direct) | Healthy subjects |

Note: These values are approximate and can vary depending on factors such as the individual's metabolic state, the amount of fructose consumed, and the presence of other nutrients.

Data Analysis Workflow

References

D-Fructose-13C3-1 in Preliminary Cell Culture Experiments: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the application of D-Fructose-13C3-1, a stable isotope-labeled fructose, in preliminary cell culture experiments. It is intended for researchers, scientists, and drug development professionals interested in metabolic tracing studies, particularly in the context of cancer cell metabolism. This document details experimental protocols, presents quantitative data, and visualizes key metabolic pathways and experimental workflows.

Introduction to this compound as a Metabolic Tracer

This compound is a specialized form of fructose where three of the six carbon atoms have been replaced with the heavy isotope, carbon-13.[1][2][3] This labeling does not alter the biochemical properties of the molecule, allowing it to be metabolized by cells in the same manner as unlabeled fructose.[1][2] The key advantage of using 13C-labeled fructose is that the journey of its carbon atoms can be traced as they are incorporated into various downstream metabolites. This technique, known as stable isotope tracing or metabolic flux analysis, is a powerful tool for elucidating the metabolic fate of fructose in biological systems.

In the context of drug development, this compound can be instrumental in quantifying the effects of therapeutic compounds on specific metabolic pathways. By tracking the flow of labeled carbons, researchers can assess how a drug candidate may alter fructose uptake and utilization, providing critical insights into its mechanism of action.

Fructose Metabolism in Cancer Cells: A Rationale for Isotopic Tracing

Recent research has unveiled that various cancer cells exhibit a reprogrammed metabolism, often characterized by an increased uptake and utilization of fructose. While glucose is a primary fuel for most cells, some cancer types, including pancreatic and prostate cancer, demonstrate a preference for fructose to fuel specific anabolic processes.

Key aspects of fructose metabolism in cancer cells include:

-

Preferential uptake: Cancer cells can upregulate the expression of fructose-specific transporters, such as GLUT5, to increase fructose uptake, especially in glucose-depleted tumor microenvironments.

-

Support of Nucleic Acid Synthesis: Studies using 13C-labeled fructose have shown that in pancreatic cancer cells, fructose carbons are preferentially shunted into the non-oxidative branch of the pentose phosphate pathway (PPP). This pathway is crucial for the synthesis of ribose, a key component of nucleotides required for DNA and RNA synthesis, thus supporting rapid cell proliferation.

-

Fueling Lipogenesis: Fructose is a significant carbon source for the synthesis of fatty acids and triglycerides. These lipids are essential for building cell membranes and for energy storage, both of which are critical for cancer cell growth and survival.

Given these unique metabolic features, tracking the fate of fructose in cancer cells using stable isotopes like this compound offers a precise method to understand and potentially target these pathways for therapeutic intervention.

Experimental Protocols

The following sections outline generalized protocols for conducting preliminary cell culture experiments with this compound. These should be adapted based on the specific cell line and experimental goals.

Cell Culture and Isotope Labeling

A typical workflow for a stable isotope tracing experiment involves culturing cells in a medium containing the labeled substrate.

Protocol:

-

Cell Seeding: Plate the cancer cell line of interest (e.g., Panc-1, MiaPaCa-2 for pancreatic cancer) in appropriate multi-well plates or flasks and culture in standard growth medium until they reach the desired confluency (typically 60-80%).

-

Media Preparation: Prepare an experimental medium, which is often a base medium (e.g., DMEM, RPMI-1640) lacking glucose and fructose. Supplement this medium with dialyzed fetal bovine serum to minimize the influence of unlabeled monosaccharides.

-

Isotope Labeling: To the base medium, add this compound to a final concentration that is physiologically relevant or experimentally determined. For comparison, parallel cultures should be maintained with unlabeled fructose or 13C-labeled glucose.

-

Incubation: Replace the standard growth medium with the prepared labeling medium and incubate the cells for a defined period. The incubation time will vary depending on the metabolic pathway of interest and the turnover rate of the target metabolites.

-

Cell Harvesting: After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity and remove any remaining extracellular labeled fructose.

Metabolite Extraction

The extraction of intracellular metabolites is a critical step to ensure the accurate measurement of labeled downstream products.

Protocol:

-

Quenching: After washing, immediately add a pre-chilled extraction solvent to the cells. A common choice is a mixture of methanol, acetonitrile, and water (e.g., in a 40:40:20 ratio).

-

Cell Lysis and Scraping: Place the culture vessel on ice and use a cell scraper to detach the cells into the extraction solvent.

-

Centrifugation: Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.

-

Sample Preparation for Analysis: The supernatant can then be dried under a vacuum or nitrogen stream and reconstituted in a suitable solvent for analysis by mass spectrometry or NMR.

Analytical Techniques for 13C-Labeled Metabolites

The analysis of 13C-labeled metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (LC-MS or GC-MS): This is a highly sensitive technique used to measure the mass-to-charge ratio of ions. In the context of stable isotope tracing, MS can distinguish between unlabeled metabolites and their 13C-labeled isotopologues based on the mass difference imparted by the 13C atoms. This allows for the quantification of the fractional enrichment of 13C in each metabolite.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to detect 13C-labeled metabolites. While generally less sensitive than MS, 13C-NMR provides detailed information about the specific position of the 13C label within a molecule, which can be invaluable for elucidating complex metabolic pathways.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies that have utilized 13C-labeled fructose to investigate cancer cell metabolism.

| Cell Line | Experimental Condition | Key Finding | Reference |

| Pancreatic Cancer Cells | Fructose Treatment | 200% increase in Transketolase (TKT) protein expression compared to glucose treatment. | |

| Pancreatic Cancer Cells | 13C-labeled Fructose | 250% higher rate of metabolism via TKT for nucleic acid synthesis compared to 13C-labeled glucose. | |

| Human Adipocytes | [U-13C6]-d-fructose | Fructose robustly stimulates anabolic processes, including glutamate and de novo fatty acid synthesis. | |

| Human Adipocytes | [U-13C6]-d-fructose | Fructose metabolism occurs via glycolysis and the TCA cycle to produce glutamate, fatty acids, CO2, and lactate. |

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding the complex relationships in metabolic pathways and experimental designs.

References

Methodological & Application

Application Notes and Protocols for D-Fructose-¹³C₃-1 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of D-Fructose-1,3,6-¹³C₃ as a stable isotope tracer in animal models for metabolic research. The protocols outlined below are designed to facilitate the investigation of fructose metabolism, its contribution to various metabolic pathways, and its role in the pathophysiology of diseases such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and neurological disorders.

Introduction to D-Fructose-¹³C₃-1 Metabolic Tracing

D-Fructose-1,3,6-¹³C₃ is a stable isotope-labeled form of fructose where the carbon atoms at positions 1, 3, and 6 are replaced with the heavy isotope ¹³C. This specific labeling pattern allows for the precise tracing of the fructose backbone through various metabolic pathways. Unlike uniformly labeled fructose ([U-¹³C₆]fructose), this tracer provides more detailed insights into the fate of specific carbon atoms as fructose is metabolized.

Upon entering the cell, fructose is primarily phosphorylated to fructose-1-phosphate by fructokinase. Aldolase B then cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The ¹³C labels from D-Fructose-1,3,6-¹³C₃ will be distributed among these intermediates, allowing researchers to track their entry into glycolysis, gluconeogenesis, the pentose phosphate pathway, and de novo lipogenesis.

Applications in Animal Models

The administration of D-Fructose-1,3,6-¹³C₃ in animal models is a powerful tool for:

-

Quantifying Fructose Flux: Determining the rate at which fructose is metabolized through different pathways in various tissues.

-

Investigating Metabolic Diseases: Understanding the contribution of dietary fructose to the development and progression of metabolic syndrome, insulin resistance, and NAFLD.[1]

-

Neuro-metabolism Research: Studying the role of fructose metabolism in the brain and its implications in neuroinflammatory and neurodegenerative diseases.

-

Drug Development: Evaluating the efficacy of therapeutic agents that target fructose metabolism or its downstream effects.

Quantitative Data Presentation

The following tables summarize quantitative data from studies investigating the metabolism of fructose and its analogs in animal models.

Table 1: In Vivo Uptake of 6-[¹⁸F]fluoro-6-deoxy-D-fructose (a fructose analog) in a Rat Model of Neuroinflammation.

This table presents the standardized uptake values (SUV) of a radiolabeled fructose analog in the striatum of rats with lipopolysaccharide (LPS)-induced neuroinflammation. This data demonstrates the feasibility of quantifying fructose uptake in a disease model.

| Time Post-LPS Injection | Brain Region | Standardized Uptake Value (SUV) (mean ± SEM) |

| 48 hours | Ipsilateral Striatum | 0.985 ± 0.047 |

| 48 hours | Contralateral Striatum | 0.819 ± 0.033 |

Data adapted from a study on PET imaging of fructose metabolism in a rodent model of neuroinflammation.[2][3] The values represent the tracer uptake between 60-120 minutes post-injection.

Table 2: Metabolic Fate of Singly ¹³C-Labeled Fructose in Isolated Rat Hepatocytes.

This table illustrates the conversion of different ¹³C-labeled fructose isotopologues to glucose and lactate, providing insights into the differential processing of the fructose carbon backbone.

| ¹³C-Labeled Fructose | ¹³C-Enriched Product | Conversion Rate (relative units) |

| D-[1-¹³C]fructose | ¹³C-Glucose | High |

| D-[1-¹³C]fructose | ¹³C-Lactate | Low |

| D-[6-¹³C]fructose | ¹³C-Glucose | High |

| D-[6-¹³C]fructose | ¹³C-Lactate | High |

| D-[2-¹³C]fructose | ¹³C-Glucose | Moderate |

| D-[2-¹³C]fructose | ¹³C-Lactate | Moderate |

This table is a qualitative summary based on findings from studies investigating the metabolism of D-[1-¹³C]fructose, D-[2-¹³C]fructose, and D-[6-¹³C]fructose in rat hepatocytes.[4][5] The relative conversion rates highlight the primary pathways for different carbon atoms.

Experimental Protocols

The following are detailed protocols for the administration of D-Fructose-1,3,6-¹³C₃ to rodent models. These protocols are based on established methods for stable isotope tracing in vivo.

Protocol for Oral Gavage Administration